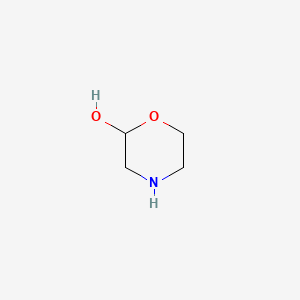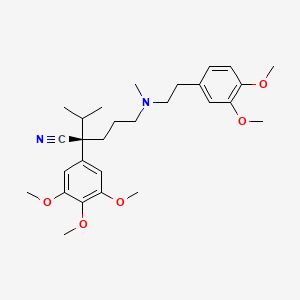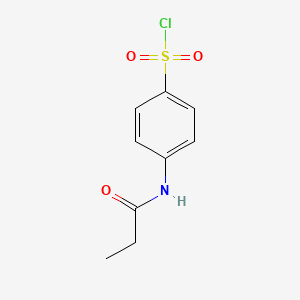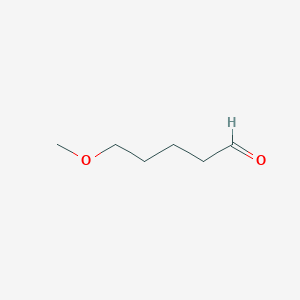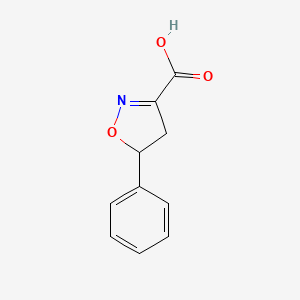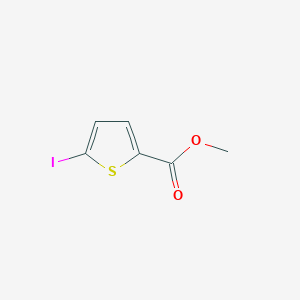
2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid is characterized by a tricyclic core containing a nitrogen atom. The InChI code for the compound is1S/C13H13NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-4,8,14H,5-7H2,(H,15,16) . Chemical Reactions Analysis
The regioselectivity observed in the oxidation of substituted tetrahydrocarbazoles was explained by the allyl oxidation mechanism of this reaction, with the initial preferential attack at the more nucleophilic β-carbon atom of the indole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid are influenced by its functional groups. The presence of the carboxylic acid group can increase the compound’s polarity, potentially affecting its solubility in various solvents.Scientific Research Applications
Heterocyclic Compound Synthesis
2,3,4,9-Tetrahydro-1H-carbazole-2-carboxylic acid plays a crucial role in the synthesis of heterocyclic compounds, such as tetrazoles and carbazoles, which are significant in medicinal chemistry and drug design. These compounds are recognized for their bioisosterism to carboxylic acids and amides, offering metabolic stability and advantageous physicochemical properties. Multicomponent reactions (MCR) provide a strategic approach to accessing various tetrazole scaffolds, contributing to the novelty, diversity, and complexity in drug development processes (Neochoritis, Zhao, & Dömling, 2019).
Fluorescent Probes Development
The derivatives of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid have been synthesized and explored as fluorescent probes. These compounds exhibit fluorescence that is sensitive to the polarity and hydrogen bonding ability of the medium, making them useful in biochemical and medical research for studying molecular interactions and dynamics. Their fluorescence properties have been extensively investigated, highlighting their potential in creating highly sensitive and selective fluorescent markers (Mitra, Ghosh, Chakraborty, Basu, & Saha, 2013).
Anticorrosion Agents
Carbazole derivatives, including 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid, have demonstrated potential as anticorrosion agents for metals. These compounds have been shown to protect mild steel against corrosion in both abiotic (acidic) and biotic (bacterial) environments, through adsorption and formation of a protective film on the metal surface. Their effectiveness is attributed to the presence of nitrogen and oxygen atoms, which interact chemically with the metal, suggesting their application in material science and engineering to enhance the longevity and durability of metal structures (Nwankwo, Olasunkanmi, & Ebenso, 2018).
Biotransformation and Derivative Synthesis
Research into the biotransformation of 9H-carbazole and its derivatives by biphenyl-utilizing bacteria has led to the identification of hydroxylated metabolites, offering a pathway to obtain various 9H-carbazole derivatives. This process underscores the potential of biotechnological methods in generating novel compounds from 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid and its relatives, further expanding the utility of these compounds in pharmaceuticals and organic chemistry (Waldau, Methling, Mikolasch, & Schauer, 2009).
Safety And Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-4,8,14H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIDDKKWZMIYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485065 | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50485065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid | |
CAS RN |
37964-14-0 | |
| Record name | 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50485065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


